molecular formula C11H10O B1625974 6-Methylnaphthalen-1-ol CAS No. 24894-78-8

6-Methylnaphthalen-1-ol

Cat. No.: B1625974
CAS No.: 24894-78-8
M. Wt: 158.2 g/mol
InChI Key: SCABGIMUFLBRMU-UHFFFAOYSA-N
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Description

6-Methylnaphthalen-1-ol, also known as 6-methyl-1-naphthol, is an organic compound with the molecular formula C11H10O. It is a derivative of naphthalene, where a methyl group is attached to the sixth position and a hydroxyl group is attached to the first position of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylnaphthalen-1-ol can be synthesized through several methods. One common approach involves the hydroxylation of 6-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, depending on the oxidizing agent used.

Industrial Production Methods: In industrial settings, this compound is often produced through bioconversion processes. For example, recombinant Escherichia coli cells expressing specific genes can be used to hydroxylate substituted naphthalenes, including 6-methylnaphthalene . This method offers a more environmentally friendly and efficient approach to producing the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Methylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form 6-methylnaphthalene.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents under acidic or basic conditions.

Major Products:

    Oxidation: 6-Methylnaphthalene-1-one or 6-methylnaphthalene-1-carboxylic acid.

    Reduction: 6-Methylnaphthalene.

    Substitution: Various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

6-Methylnaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, disruption of microbial cell membranes, and other biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    1-Naphthol: Similar structure but lacks the methyl group at the sixth position.

    2-Naphthol: Hydroxyl group is attached to the second position instead of the first.

    6-Methylnaphthalene: Lacks the hydroxyl group.

Uniqueness: 6-Methylnaphthalen-1-ol is unique due to the presence of both a methyl and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications where other naphthalene derivatives may not be as effective .

Properties

IUPAC Name

6-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCABGIMUFLBRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60528856
Record name 6-Methylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60528856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24894-78-8
Record name 6-Methylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60528856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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